2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one
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Overview
Description
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a chlorophenyl group and a methyl group attached to the imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyrazine in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s ability to interfere with these pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyrazine: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
2-(4-Methylphenyl)imidazo[1,2-a]pyrazine:
2-(4-Bromophenyl)imidazo[1,2-a]pyrazine: The presence of a bromine atom instead of chlorine alters its chemical behavior and biological activity.
Uniqueness
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one stands out due to the presence of both the chlorophenyl and methyl groups, which contribute to its unique chemical reactivity and potential biological activities. These structural features make it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
820212-40-6 |
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Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C13H10ClN3O/c1-16-6-7-17-11(8-16)15-12(13(17)18)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
TZVMQDVRYUMUDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C1)N=C(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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